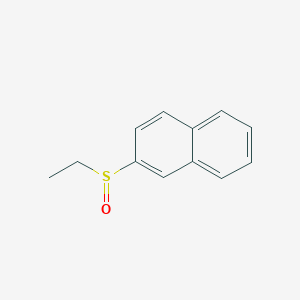

Naphthalene, 2-(ethylsulfinyl)-

Description

While direct toxicological or physicochemical data for this compound are absent in the provided evidence, structural analogs (e.g., methylnaphthalenes, sulfonyl derivatives) and related sulfur-containing naphthalene derivatives offer insights for comparative analysis .

Properties

CAS No. |

113496-17-6 |

|---|---|

Molecular Formula |

C12H12OS |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-ethylsulfinylnaphthalene |

InChI |

InChI=1S/C12H12OS/c1-2-14(13)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |

InChI Key |

VEFQTQCAYJJXIT-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-(ethylsulfinyl)- typically involves the introduction of an ethylsulfinyl group to the naphthalene ring. One common method is the sulfoxidation of 2-ethylthionaphthalene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 2-(ethylsulfinyl)- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction parameters, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-(ethylsulfinyl)- undergoes various chemical reactions, including:

Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced back to 2-ethylthionaphthalene using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, particularly at positions 1 and 3, due to the electron-donating effect of the ethylsulfinyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: 2-(Ethylsulfonyl)naphthalene.

Reduction: 2-Ethylthionaphthalene.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Naphthalene, 2-(ethylsulfinyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2-(ethylsulfinyl)- involves its interaction with molecular targets through its ethylsulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the compound’s activity. The naphthalene ring provides a stable aromatic system that can undergo substitution reactions, allowing the compound to interact with different biological and chemical entities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical properties of Naphthalene, 2-(ethylsulfinyl)- with related compounds:

*Estimated based on molecular formula.

Key Observations :

- The sulfinyl group in Naphthalene, 2-(ethylsulfinyl)- introduces higher polarity compared to methyl or methylthio substituents, likely reducing its LogP (lipophilicity) relative to 2-methylnaphthalene .

- Sulfonyl derivatives (e.g., 2-(ethenylsulfonyl)naphthalene) exhibit even greater polarity due to the sulfonyl (-SO₂) group, which may enhance water solubility .

Toxicological and Environmental Behavior

Health Effects

- Naphthalene and Methylnaphthalenes: Inhalation or oral exposure to naphthalene and its methyl derivatives causes hemolytic anemia, cataracts, and respiratory effects in animal models .

- Sulfur-Containing Derivatives: Methylthio and sulfonyl groups are associated with varied toxicity profiles.

Environmental Persistence

- Naphthalene derivatives with polar substituents (e.g., sulfinyl, sulfonyl) are expected to exhibit shorter environmental half-lives than non-polar analogs like 2-methylnaphthalene, due to increased susceptibility to microbial degradation or hydrolysis .

Analytical Methods

Analytical techniques for detecting sulfur-containing naphthalene derivatives include:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying sulfonyl and sulfinyl derivatives in environmental matrices, with fluorescence detection offering high sensitivity (detection limits ≤0.14 mg/L) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile methylnaphthalenes but may require derivatization for polar sulfinyl compounds .

Regulatory Status

Regulatory data gaps exist for Naphthalene, 2-(ethylsulfinyl)-, but related compounds are subject to guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.